7-cycloheptyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-Cycloheptyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound characterized by a fused pyrido-triazolo-pyrimidinone scaffold. Its structure includes a cycloheptyl group at position 7 and a phenyl substituent at position 2, distinguishing it from analogs with varying substituents. Its synthesis typically involves cyclocondensation reactions, as seen in analogous triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
11-cycloheptyl-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-20-17-14-22-21-23-19(15-8-4-3-5-9-15)24-26(21)18(17)12-13-25(20)16-10-6-1-2-7-11-16/h3-5,8-9,12-14,16H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUDBYMFQKCLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents and heterocyclic arrangements, leading to variations in physicochemical and biological properties:
†Calculated based on analogous structures.
Physicochemical and Spectral Properties
- Spectral Data: IR spectra of triazolo-pyrimidinones typically show C=O stretches at ~1680 cm⁻¹ , consistent with the target compound. NMR data for analogs (e.g., ) reveal aromatic proton signals between δ 6.97–8.02 ppm, suggesting similar electronic environments in the target compound’s phenyl and pyrido rings.
Research Findings and Implications
- Cycloheptyl vs. Cyclohexyl : The cycloheptyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to cyclohexyl .
- Phenyl vs. Heteroaromatic Substituents: The phenyl group’s electron-withdrawing effects could stabilize the triazolo-pyrimidinone core, whereas pyridinyl or furyl groups (e.g., ) introduce heteroatom-mediated interactions.
- Synthetic Challenges : Larger substituents (e.g., cycloheptyl) may necessitate modified purification techniques, such as gradient recrystallization, to isolate pure products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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